molecular formula C12H11F3O2 B13222104 ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate

ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate

Cat. No.: B13222104
M. Wt: 244.21 g/mol
InChI Key: SNOHGJYJJUSAKS-CSKARUKUSA-N
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Description

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the use of acid chlorides or anhydrides with ethanol in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of photocatalytic strategies has also been explored, where light irradiation facilitates the esterification process . This method is advantageous due to its mild reaction conditions and reduced energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium ethoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it more versatile in various applications compared to simpler esters .

Biological Activity

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate is a compound of significant interest in medicinal chemistry and agrochemical research due to its unique structural features, including a trifluoromethyl group and a phenyl group. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₃F₃O₂
  • Molecular Weight : Approximately 244.21 g/mol
  • Structural Features : The compound contains an ester functional group, a trifluoromethyl group, and an E configuration around the double bond in the prop-2-enoate moiety.

Synthesis

The synthesis of this compound typically involves several methods, including:

  • Aldol Reactions : Utilizing trifluoromethyl-containing cyclic imides with various aldehydes.
  • Substitution Reactions : Formation of substituted derivatives depending on the nucleophile used.
  • Oxidation and Reduction : Conversion to corresponding acids or alcohols through standard organic reactions.

Enzyme Inhibition and Receptor Binding

Preliminary studies suggest that this compound exhibits potential enzyme inhibition and receptor binding properties. The trifluoromethyl group enhances lipophilicity, potentially increasing metabolic stability and facilitating interactions with biological targets.

Pharmacological Potential

Research indicates that compounds with similar structures may possess significant pharmacological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Investigations into its use in cancer therapeutics are ongoing, with some analogs demonstrating cytotoxic effects on tumor cell lines.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Interaction with Enzymes : The lipophilic nature allows for better binding to hydrophobic pockets in enzymes.
  • Hydrolysis of Ester Group : This can release the active acid form that may interact with various biological targets.

Comparative Analysis

To better understand the unique characteristics of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Ethyl (2Z)-3-bromo-3-phenylprop-2-enoateContains a bromo group instead of trifluoromethylDifferent reactivity profile due to bromine's properties
Ethyl (2Z)-3-chloro-3-phenylprop-2-enoateContains a chloro groupVaries in reactivity compared to trifluoromethyl
Ethyl (2Z)-3-methyl-3-phenylprop-2-enoateLacks halogen substituentsExhibits different chemical properties due to absence of electronegative groups

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives exhibited higher antibacterial activity than standard drugs like neomycin against E. coli biofilms .
  • Cytotoxicity Assays : Research has shown that certain analogs can inhibit cell proliferation in various cancer cell lines, indicating potential as anticancer agents.

Properties

Molecular Formula

C12H11F3O2

Molecular Weight

244.21 g/mol

IUPAC Name

ethyl (E)-4,4,4-trifluoro-3-phenylbut-2-enoate

InChI

InChI=1S/C12H11F3O2/c1-2-17-11(16)8-10(12(13,14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+

InChI Key

SNOHGJYJJUSAKS-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C1=CC=CC=C1)/C(F)(F)F

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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